molecular formula C13H12N2O B196073 3,4-Diaminobenzophenone CAS No. 39070-63-8

3,4-Diaminobenzophenone

Cat. No.: B196073
CAS No.: 39070-63-8
M. Wt: 212.25 g/mol
InChI Key: RXCOGDYOZQGGMK-UHFFFAOYSA-N
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Description

3,4-Diaminobenzophenone is an organic compound with the molecular formula C13H12N2O. It is a derivative of benzophenone, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

3,4-Diaminobenzophenone (DABP) is primarily used as a nanoadsorbent for enhancing the adsorption and desorption capacity of volatile organic compounds (VOCs) such as benzene and toluene . The primary targets of DABP are these VOCs, which are known to be mutagenic, toxic, and carcinogenic .

Mode of Action

DABP interacts with its targets (VOCs) through physical processes . It is functionalized onto magnetic nanoparticles (MNPs) to create a nanoadsorbent . This nanoadsorbent is then used in the adsorption and desorption of benzene and toluene .

Biochemical Pathways

It is known that dabp plays a significant role in the adsorption and desorption of vocs . The downstream effects of this interaction include the removal of these harmful compounds from the environment .

Pharmacokinetics

Its use as a nanoadsorbent suggests that it may have high bioavailability in the environments where it is applied .

Result of Action

The primary result of DABP’s action is the enhanced adsorption and desorption capacity of VOCs . This leads to the effective removal of these harmful compounds from the environment . After multiple adsorption and desorption cycles, DABP-functionalized MNPs retain a high percentage of their initial adsorption capacity .

Action Environment

The action of DABP is influenced by various environmental factors. For instance, the optimization of process parameters such as contact time, initial VOC concentration, and temperature is crucial for maximizing the adsorption capacity of DABP . Furthermore, DABP is typically used in a well-ventilated area to ensure safety .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of magnetic nanoparticles, which have shown excellent adsorption capacity for benzene and toluene This suggests that 3,4-DABP may interact with these compounds in a significant way, potentially influencing their biochemical reactions

Cellular Effects

Given its role in the adsorption of benzene and toluene , it is plausible that 3,4-DABP could influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its role in the adsorption of benzene and toluene suggests that it may interact with these compounds at the molecular level This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In the context of its use in the synthesis of magnetic nanoparticles, it has been observed that these nanoparticles retain over 94% of their initial adsorption capacity for benzene and toluene after five adsorption and desorption cycles . This suggests that 3,4-DABP may exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzophenone can be synthesized through several methods. One common approach involves the nitration of chloronitrobenzophenone, followed by catalytic reduction and dechlorination. The process typically involves the Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and chlorobenzene, resulting in a chloronitrobenzophenone mixture. This mixture is then catalytically reduced and dechlorinated in the presence of a reduction catalyst and a dehydro-chlorinating agent .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,4-Diaminobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of amines. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: The amino groups in this compound can participate in substitution reactions. For instance, acylation with acyl chlorides can yield amides.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Palladium on carbon, hydrogen gas.
  • Substitution reagents: Acyl chlorides, anhydrides.

Major Products:

  • Quinones from oxidation.
  • Amines from reduction.
  • Amides from substitution reactions.

Scientific Research Applications

3,4-Diaminobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and dyes.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of high-performance materials, such as heat-resistant polymers and nanocomposites .

Comparison with Similar Compounds

3,4-Diaminobenzophenone can be compared with other similar compounds, such as:

    4,4’-Diaminobenzophenone: This compound has amino groups at the 4 and 4’ positions, making it structurally different and leading to variations in reactivity and applications.

    3,3’-Diaminobenzophenone: Similar to this compound but with amino groups at the 3 and 3’ positions, affecting its chemical behavior and uses.

    3,4-Diaminobenzonitrile: A related compound with a nitrile group, used in different synthetic applications.

Uniqueness: this compound is unique due to its specific placement of amino groups, which influences its reactivity and makes it suitable for specialized applications in various fields .

Properties

IUPAC Name

(3,4-diaminophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOGDYOZQGGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192317
Record name 3,4-Diaminobenzophenone
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-63-8
Record name 3,4-Diaminobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39070-63-8
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Record name 3,4-Diaminobenzophenone
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Record name 3,4-Diaminobenzophenone
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Record name 3,4-diaminobenzophenone
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Synthesis routes and methods

Procedure details

Fifty grams of 4-amino-3-nitrobenzophenone was hydrogenated at room temperature in 945 ml. of tetrahydrofuran with 15 g. of Raney nickel at 40 psi. After 4 hours three equivalents of hydrogen were absorbed. The catalyst was filtered and the filtrate was evaporated in vacuo to a solid residue. The residue was chromatographed over silica gel using ethyl acetate as eluant. Fractions 5-9 were combined to yield 43.6 g. (100 percent yield) of 3,4-diaminobenzophenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,4-Diaminobenzophenone?

A1: The molecular formula of this compound is C13H12N2O, and its molecular weight is 212.25 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: 3,4-DABP has been characterized using various spectroscopic techniques, including:

  • Fourier-transform infrared spectroscopy (FTIR): This technique confirms the presence of functional groups like amine (N-H) and carbonyl (C=O) groups. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR have been employed to elucidate the structure and confirm the presence of specific protons and carbon atoms in the molecule. [, , , , , ]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): This technique helps in studying the electronic transitions within the molecule and is particularly useful for analyzing metal complexes of 3,4-DABP. [, , , , , ]
  • Electron Paramagnetic Resonance (EPR): EPR spectroscopy provides information about the electronic structure and geometry of paramagnetic metal complexes formed with 3,4-DABP. [, , ]

Q3: How is this compound used in analytical chemistry?

A3: 3,4-DABP is a valuable matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). It facilitates the analysis of various biomolecules:* Oligonucleotides: DABP enables the detection of intact oligonucleotide ions with high sensitivity, minimal fragmentation, and reduced alkali metal ion adducts. [, ]* Phospholipids: It allows for the analysis of different phospholipid species with suppressed alkali metal ion adducts, resulting in cleaner mass spectra. [, ]* G-quadruplexes: When combined with diammonium hydrogen citrate (DHC), 3,4-DABP can be used for the MALDI-TOF analysis of G-quadruplexes, offering high sensitivity and low detection limits. []* Malondialdehyde: Following derivatization with 3,4-DABP, ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) can be used to determine malondialdehyde levels in biological samples like urine and saliva. [, ]

Q4: What are the advantages of using this compound as a MALDI matrix?

A4: 3,4-DABP offers several advantages as a MALDI matrix:* High Sensitivity: Allows for the detection of low concentrations of analytes. [, ]* Reduced Fragmentation: Produces intact ions of labile biomolecules like oligonucleotides and phospholipids. [, , ]* Suppression of Alkali Metal Ion Adducts: Results in cleaner mass spectra, simplifying analysis. [, ]* Homogenous Sample Preparation: Reduces the need to search for "sweet spots" during MALDI analysis. []* Good Reproducibility: Provides consistent results across multiple measurements. []

Q5: What are the common synthetic applications of this compound?

A5: 3,4-DABP is a key building block in synthesizing various compounds:* Schiff Base Ligands: It reacts with aldehydes, like salicylaldehyde derivatives, to form tetradentate Schiff base ligands. These ligands can then complex with metal ions like Ni(II), Cu(II), and Zn(II). [, , , , , , , , , , , ]* Heterocyclic Compounds: It serves as a precursor for synthesizing heterocyclic compounds like benzodiazepines, benzothiazoles, benzotriazoles, and benzimidazoles, some of which exhibit biological activity. [, , , , , , , ]* Polyamides: 3,4-DABP can be used as a diamine monomer in the synthesis of copolyamides with desirable properties like solubility in various solvents. []

Q6: How does this compound participate in the formation of metal complexes?

A6: 3,4-DABP acts as a tetradentate ligand, meaning it can coordinate to a metal ion through four donor atoms. In the case of 3,4-DABP, these donor atoms are the two nitrogen atoms from the amine groups and the two oxygen atoms from the carbonyl groups. This coordination forms stable metal complexes with various geometries, often square planar or octahedral, depending on the metal ion and other ligands present. [, , , , , , , ]

Q7: Are there any pharmaceutical applications of this compound and its derivatives?

A7: While 3,4-DABP itself might not be a direct pharmaceutical agent, its derivatives, particularly the synthesized Schiff base complexes and heterocyclic compounds, have shown potential in various biological activities:* Antimicrobial Activity: Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria and fungi, suggesting potential as antimicrobial agents. [, , , ]* Anticancer Activity: Certain metal complexes of 3,4-DABP have shown promising anticancer activity against various cancer cell lines, indicating potential for further development as chemotherapeutic agents. [, , , ]* Anti-Inflammatory and Analgesic Activities: Some pyrimidobenzimidazole derivatives of 3,4-DABP have demonstrated anti-inflammatory and analgesic properties in animal models. []* Anti-Amoebic Activity: Certain derivatives display anti-amoebic activity against Entamoeba histolytica, suggesting potential for treating amoebic infections. []

Q8: How do the structural modifications of this compound affect the biological activity of its derivatives?

A8: Structural modifications significantly influence the biological activity of 3,4-DABP derivatives. * Schiff Base Complexes: The choice of aldehyde used to form the Schiff base ligand, the metal ion, and additional ligands all contribute to the complex's geometry, stability, and ultimately its biological activity. For example, varying the substituents on the salicylaldehyde moiety can alter the electron density around the metal center, impacting its interaction with biological targets. [, , , , ]* Heterocyclic Compounds: The specific heterocyclic ring system formed, the nature and position of substituents on the ring, and the presence of additional pharmacophores all contribute to the overall biological activity of these derivatives. [, , , ]

Q9: How is computational chemistry used in research related to this compound?

A9: Computational techniques play a crucial role in understanding the properties and behavior of 3,4-DABP and its derivatives.* Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, calculate electronic properties, and understand the electronic interactions between 3,4-DABP and metal ions in complexes. [, ]* Molecular Docking: This technique is used to predict the binding affinity and interactions of 3,4-DABP derivatives with biological targets like DNA and proteins. This information can help in understanding the mechanism of action and designing more potent and selective derivatives. [, , ]

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